molecular formula C25H33NO2 B033772 Aurachin C CAS No. 108354-14-9

Aurachin C

カタログ番号: B033772
CAS番号: 108354-14-9
分子量: 379.5 g/mol
InChIキー: FIHXCHBEHLCXEG-YEFHWUCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurachin C is a C-type aurachin that is quinolin-4-one which is substituted by a hydroxy group at positions 1, a methyl group at position 2, and a triprenyl group at position 3. It has a role as a bacterial metabolite, an EC 1.8.5.4 (sulfide:quinone reductase) inhibitor and an antibacterial agent. It is a C-type aurachin, a member of hydroxylamines, a quinolone and an organic heterobicyclic compound.

科学的研究の応用

Antimicrobial Activity

1.1 Bacterial Inhibition

Aurachin C has been shown to inhibit the respiratory chain in both prokaryotic and eukaryotic cells. Specifically, it targets the quinol oxidation sites in Escherichia coli, effectively inhibiting cytochromes bo and bd . In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus epidermidis and Bacillus subtilis, with growth inhibition rates between 70-89% at concentrations of 100 μM . However, its effectiveness against Gram-negative bacteria is limited.

1.2 Antiprotozoal Effects

This compound has also been evaluated for its antiprotozoal properties. It displayed significant activity against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and visceral leishmaniasis, respectively . Interestingly, it showed moderate activity against Plasmodium falciparum, particularly against chloroquine-resistant strains, indicating a different mode of action compared to traditional antimalarial drugs .

Potential Therapeutic Applications

3.1 Cancer Treatment

Given its cytotoxic properties against various cancer cell lines, this compound is being investigated as a potential candidate for cancer therapy. Its ability to disrupt mitochondrial function may provide a novel approach to targeting cancer cells that rely heavily on aerobic respiration for growth and survival .

3.2 Combination Therapies

This compound's unique mechanism of action makes it an attractive candidate for combination therapies aimed at overcoming antibiotic resistance. Research suggests that combining it with other antibiotics could enhance efficacy against resistant bacterial strains .

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces several challenges:

  • Delivery Mechanisms : Effective delivery to cytoplasmic-membrane-bound targets remains a significant hurdle that requires innovative drug delivery systems .
  • In Vivo Efficacy : While in vitro studies show promise, further research is needed to evaluate the efficacy of this compound in vivo .
  • Structural Modifications : Ongoing research into structural derivatives may enhance its pharmacological properties and broaden its therapeutic applications .

Summary Table: Applications of this compound

ApplicationDescriptionEfficacy Level
Bacterial Inhibition Inhibits respiratory chain in bacteria; effective against Gram-positive strainsModerate (70-89% inhibition)
Antiprotozoal Effects Active against T. cruzi and L. donovani; moderate activity against P. falciparumSignificant for certain protozoa
Cancer Treatment Cytotoxic effects on cancer cell lines; potential for targeted therapiesPromising but requires further study
Combination Therapies Potential to enhance efficacy with other antibioticsUnder investigation

特性

CAS番号

108354-14-9

分子式

C25H33NO2

分子量

379.5 g/mol

IUPAC名

1-hydroxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-4-one

InChI

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+

InChIキー

FIHXCHBEHLCXEG-YEFHWUCQSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C

異性体SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

正規SMILES

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C

同義語

aurachin C
aurachin-C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurachin C
Reactant of Route 2
Aurachin C
Reactant of Route 3
Aurachin C
Reactant of Route 4
Aurachin C
Reactant of Route 5
Reactant of Route 5
Aurachin C
Reactant of Route 6
Aurachin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。